4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide
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Overview
Description
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group.
Preparation Methods
The synthesis of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide can be compared with other phenylpyridazine derivatives. Similar compounds include:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: This compound shares a similar core structure but differs in the substituents attached to the phthalazine ring.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another derivative with different substituents, showing varied biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide |
InChI |
InChI=1S/C20H20N4OS/c1-13-2-3-15(19(21)25)11-18(13)14-4-5-17-16(10-14)12-22-23-20(17)24-6-8-26-9-7-24/h2-5,10-12H,6-9H2,1H3,(H2,21,25) |
InChI Key |
WSWSVSFFJTXLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=CN=NC(=C3C=C2)N4CCSCC4 |
Origin of Product |
United States |
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